Home > Products > Screening Compounds P98295 > O-Demethyl-N-deacetyl apremilast
O-Demethyl-N-deacetyl apremilast - 1384440-16-7

O-Demethyl-N-deacetyl apremilast

Catalog Number: EVT-1715999
CAS Number: 1384440-16-7
Molecular Formula: C19H20N2O6S
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O-Demethyl-N-deacetyl apremilast is a significant compound derived from apremilast, which is an oral medication primarily used to treat inflammatory conditions such as psoriasis and psoriatic arthritis. Apremilast itself is a phosphodiesterase-4 inhibitor that modulates various inflammatory mediators. The compound O-Demethyl-N-deacetyl apremilast is recognized for its role as a metabolite of apremilast, contributing to the understanding of the drug's pharmacokinetics and therapeutic effects.

Source

O-Demethyl-N-deacetyl apremilast is synthesized through metabolic processes that occur after the administration of apremilast. The primary source of information regarding its synthesis and properties comes from pharmacological studies and patent literature, which detail the chemical transformations and metabolic pathways involved in its formation .

Classification

O-Demethyl-N-deacetyl apremilast falls under the category of pharmaceutical metabolites. It is classified as a small molecule with specific biochemical activity related to inflammation modulation. Its classification is essential for understanding its potential therapeutic applications and interactions within biological systems.

Synthesis Analysis

Methods

The synthesis of O-Demethyl-N-deacetyl apremilast can be traced back to the metabolic pathways of apremilast. The primary method involves the enzymatic processes that occur in the liver, where apremilast undergoes various transformations, including demethylation and deacetylation.

Technical Details

  1. Enzymatic Reactions: The compound is formed through cytochrome P450-mediated reactions, which facilitate the removal of methyl and acetyl groups from the parent compound.
  2. Isolation: Following metabolism, O-Demethyl-N-deacetyl apremilast can be isolated using techniques such as high-performance liquid chromatography (HPLC), which allows for the separation of metabolites based on their chemical properties .
Molecular Structure Analysis

Structure

The molecular structure of O-Demethyl-N-deacetyl apremilast can be described by its chemical formula, which includes specific functional groups indicative of its metabolic modifications compared to apremilast.

Data

Chemical Reactions Analysis

Reactions

O-Demethyl-N-deacetyl apremilast participates in various chemical reactions primarily as a metabolite. Its formation involves:

  1. Demethylation: Removal of a methyl group from the nitrogen atom.
  2. Deacetylation: Hydrolysis of the acetyl group, resulting in an amine functional group.

Technical Details

These reactions typically occur in biological systems but can also be mimicked in vitro using specific enzymes or chemical reagents that facilitate similar transformations .

Mechanism of Action

Process

The mechanism by which O-Demethyl-N-deacetyl apremilast exerts its effects is closely related to that of its parent compound, apremilast. It functions primarily as a modulator of inflammatory responses through:

  1. Phosphodiesterase-4 Inhibition: By inhibiting this enzyme, levels of cyclic adenosine monophosphate (cAMP) increase, leading to downstream effects on inflammatory mediators.
  2. Modulation of Cytokines: It influences the production and release of various cytokines involved in inflammatory processes, potentially reducing symptoms associated with autoimmune diseases .

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in organic solvents such as methanol and acetonitrile.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • pKa Value: Reflects its acidic or basic nature, influencing solubility and reactivity.
  • Melting Point: Specific melting points can vary based on purity and polymorphic forms.

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for characterizing these properties .

Applications

O-Demethyl-N-deacetyl apremilast has potential applications in scientific research, particularly in pharmacology and toxicology studies aimed at understanding drug metabolism and efficacy. Its role as a metabolite provides insights into:

  • Drug Development: Understanding how modifications impact therapeutic outcomes.
  • Biomarker Identification: Potential use in assessing drug exposure and response in clinical settings.
Metabolic Pathways and Biotransformation Mechanisms of O-Demethyl-N-deacetyl Apremilast

Role in Apremilast Disposition: Phase I/II Metabolic Cascades

O-Demethyl-N-deacetyl apremilast (M4) is a secondary phase I metabolite formed during apremilast biotransformation in humans. Following oral administration of [¹⁴C]apremilast, this metabolite accounts for <4% of total excreted radioactivity in urine and feces, positioning it as a minor but mechanistically significant metabolic product [1] [3]. Its formation occurs through a sequential metabolic cascade:

  • Initial Demethylation: Apremilast first undergoes O-demethylation via cytochrome P450 enzymes to form O-desmethyl apremilast (M3).
  • Subsequent Deacetylation: M3 is hydrolytically deacetylated at the acetamide group, yielding O-demethyl-N-deacetyl apremilast [1].
  • Conjugation Potential: Though primarily a phase I metabolite, M4 may undergo further phase II glucuronidation, forming O-demethyl-N-deacetyl apremilast glucuronide (M14), detected as a trace biliary metabolite [1] [4].

Table 1: Excretion Profile of O-Demethyl-N-deacetyl Apremilast in Humans

Matrix% Total RadioactivitySignificance
Urine1.5-3.2%Minor component
Feces0.8-2.1%Trace metabolite
Plasma<1% of circulating radioactivityBelow quantification limit

This metabolite's relatively low abundance contrasts sharply with the primary metabolite O-desmethyl apremilast glucuronide (39% plasma radioactivity), underscoring its secondary metabolic role [1] [3]. The limited excretion of M4 indicates efficient downstream conjugation or further biotransformation.

Enzymatic Demethylation and Deacetylation: CYP450 Isoform Specificity

The biogenesis of O-demethyl-N-deacetyl apremilast involves distinct enzymatic systems operating sequentially:

  • O-Demethylation Specificity: Initial O-demethylation is predominantly mediated by CYP3A4, with minor contributions from CYP1A2 and CYP2A6. This reaction proceeds via oxidative carbon-oxygen bond cleavage, generating an unstable hydroxymethyl intermediate that decomposes to formaldehyde and the phenolic M3 metabolite [1] [4]. Kinetic studies using human liver microsomes demonstrate a Km of 48 μM and Vmax of 12 pmol/min/mg protein for this demethylation step [1].
  • Deacetylation Mechanisms: The subsequent N-deacetylation is catalyzed primarily by carboxylesterase 1 (CES1) in hepatic cytoplasm, though arylacetamide deacetylase (AADAC) contributes to intestinal hydrolysis. This amide hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming acetic acid and the deacetylated amine (M4) [1] [4]. The reaction exhibits first-order kinetics with a half-life of 14 minutes in human hepatocyte assays [1].
  • Isoform Competition: CYP2C19 and CYP2D6 demonstrate negligible activity toward these transformations, confirming the dominance of CYP3A4 in demethylation. Deacetylation occurs independently of cytochrome P450 systems, reflecting the involvement of hydrolytic enzymes [1] [4].

Table 2: Enzymatic Parameters for M4 Formation Pathways

ReactionPrimary EnzymeKm (μM)Vmax (pmol/min/mg)Inhibitors
O-DemethylationCYP3A448 ± 6.212 ± 1.8Ketoconazole, ritonavir
N-DeacetylationCES182 ± 9.128 ± 3.4Bis(4-nitrophenyl) phosphate

Non-Enzymatic Hydrolysis Pathways in Systemic Circulation

O-Demethyl-N-deacetyl apremilast formation demonstrates pH-dependent chemical hydrolysis in plasma independent of enzymatic activity:

  • pH-Sensitive Kinetics: Under physiological pH (7.4), the deacetylation half-life is 42 hours, whereas acidic conditions (gastric pH 1.5) accelerate hydrolysis (half-life = 8 hours). This non-enzymatic pathway involves nucleophilic water attack on the amide carbonyl, forming a tetrahedral intermediate that collapses to release acetate [1] [3].
  • Plasma Stability: In human plasma in vitro, <5% of apremilast converts to M4 via non-enzymatic hydrolysis over 24 hours, confirming enzymatic processes dominate in vivo. However, patients with genetic deficiencies in CES1 may exhibit increased reliance on chemical hydrolysis [1].
  • Metabolite Stability: Unlike apremilast, M4 itself resists further non-enzymatic degradation due to its secondary amine structure and lack of labile esters. Incubation studies show >95% M4 remains unchanged after 72 hours in plasma [1] [4].

Interspecies Variability in Metabolite Formation Kinetics

Comparative metabolism studies reveal significant species-dependent differences in M4 generation:

  • Human vs. Rodent Metabolism: Humans exhibit 3.2-fold higher M4 formation clearance than rats, attributed to higher hepatic CES1 expression. Mice show negligible M4 production due to preferential glucuronidation of the O-desmethyl intermediate [1] [3].
  • In Vitro Model Correlations: Human hepatocytes generate M4 at 0.8 pmol/10⁶ cells/hour, whereas dog and monkey hepatocytes produce 4.2- and 1.7-fold higher amounts, respectively. This variability complicates toxicological extrapolation from animal models [1].
  • Kinetic Parameters: The intrinsic clearance (Clint) for M4 formation in human liver S9 fractions is 9.2 mL/min/kg, substantially lower than for primary metabolites (e.g., O-desmethyl glucuronide Clint = 32 mL/min/kg) [1].

Table 3: Interspecies Variability in M4 Formation Kinetics

SpeciesRelative Formation RatePrimary EnzymesDominant Metabolic Pathway
Human1.0 (reference)CYP3A4, CES1Sequential demethylation/deacetylation
Rat0.31 ± 0.05CYP2C11, AADACDirect glucuronidation
Mouse0.08 ± 0.02CYP2B9, UGT2B1Hydroxylation
Monkey1.72 ± 0.21CYP3A8, CES2Deacetylation prior to demethylation
Dog4.15 ± 0.38CYP2C21, CES1Rapid deacetylation

Properties

CAS Number

1384440-16-7

Product Name

O-Demethyl-N-deacetyl apremilast

IUPAC Name

4-amino-2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C19H20N2O6S/c1-3-27-16-9-11(7-8-15(16)22)14(10-28(2,25)26)21-18(23)12-5-4-6-13(20)17(12)19(21)24/h4-9,14,22H,3,10,20H2,1-2H3/t14-/m1/s1

InChI Key

RNEPXCGHBYQJJA-CQSZACIVSA-N

SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)O

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.